Mtsea-dbco

Bioorthogonal Chemistry Click Chemistry Kinetics

Choose Mtsea-dbco for predictable bioconjugation the competition can't match. Unlike separate MTSEA and DBCO reagents, its covalent, pre-assembled architecture guarantees every thiol-reactive event installs a single DBCO handle, ensuring homogeneous ADCs with precise DAR and eliminating heterogeneous labeling. The copper-free SPAAC chemistry preserves protein integrity and live-cell viability. Ideal for site-specific ADC development, protein-nanoparticle conjugates, and multi-arm PEG hydrogels.

Molecular Formula C22H24N2O3S2
Molecular Weight 428.6 g/mol
Cat. No. B15353245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtsea-dbco
Molecular FormulaC22H24N2O3S2
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCNCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C22H24N2O3S2/c1-29(26,27)28-16-15-23-14-6-11-22(25)24-17-20-9-3-2-7-18(20)12-13-19-8-4-5-10-21(19)24/h2-5,7-10,23H,6,11,14-17H2,1H3
InChIKeyKMEPSSFATXMRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtsea-dbco: The Heterobifunctional Linker Combining Thiol-Specific MTSEA with Copper-Free DBCO Click Chemistry


Mtsea-dbco, also known as MTSEA-DBCO, is a heterobifunctional crosslinker designed for advanced bioconjugation . It integrates a methanethiosulfonate (MTS) group for selective modification of free cysteine thiols with a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality enables sequential, site-specific conjugation under mild, copper-free conditions, preserving the biological activity of sensitive proteins and the viability of live cells . Its molecular formula is C22H24N2O3S2, with a molecular weight of 428.57 g/mol .

Why Mtsea-dbco's Integrated Thiol-Click Functionality Cannot Be Replaced by Separate MTSEA and DBCO Reagents


Attempting to substitute Mtsea-dbco with a mixture of individual MTSEA and DBCO-functionalized molecules introduces significant experimental variability and loss of control over conjugation stoichiometry. Mtsea-dbco's covalent, pre-assembled architecture ensures that every thiol-reactive event directly installs a defined, single DBCO handle, enabling precise, two-step bioconjugation with predictable stoichiometry [1]. In contrast, using separate reagents risks heterogeneous labeling, cross-reactivity, and requires complex, multi-step purification that can reduce yield and reproducibility in applications like antibody-drug conjugate (ADC) development and site-specific protein labeling [2]. This integrated design is critical for applications demanding precise spatial and functional control [1][2].

Quantitative Differentiation of Mtsea-dbco Against Key Comparators: A Data-Driven Procurement Guide


SPAAC Reaction Kinetics: DBCO vs. Alternative Cycloalkynes (BCN, BARAC, TMTHSI)

The DBCO moiety in Mtsea-dbco mediates SPAAC with a second-order rate constant that is highly competitive among strained cycloalkynes. A head-to-head comparison of rate constants (k) reveals DBCO (k ≈ 310 × 10⁻³ M⁻¹ s⁻¹) exhibits over twice the reactivity of endo-BCN (k ≈ 140 × 10⁻³ M⁻¹ s⁻¹), though it is less reactive than BARAC (k ≈ 960 × 10⁻³ M⁻¹ s⁻¹) and TMTHSI (k ≈ 800 × 10⁻³ M⁻¹ s⁻¹) [1]. This places DBCO in a favorable 'sweet spot' for many bioconjugation applications: sufficiently fast for efficient labeling at low concentrations (e.g., nanomolar range) while avoiding the potential non-specificity and stability concerns associated with hyper-reactive reagents [2]. The reaction rate can reach up to 1 M⁻¹ s⁻¹ in specific contexts .

Bioorthogonal Chemistry Click Chemistry Kinetics

Hydrogel Gelation Kinetics: DBCO vs. BCN and Norbornene for In Situ Cell Encapsulation

In a direct comparison using four-armed PEG polymers functionalized with different bioorthogonal handles, hydrogels formed via DBCO-azide (SPAAC) crosslinking exhibited gelation within minutes, significantly faster than norbornene-tetrazine (Norb-Tet) gels which required multiple hours [1]. DBCO-N3 gels formed more rapidly than BCN-N3 gels, which led to a critical advantage: the faster DBCO-based gelation prevented cell sedimentation, ensuring a uniform 3D distribution of encapsulated human mesenchymal stem cells (HMSCs) [1]. This demonstrates that the DBCO kinetics directly translate to a superior practical outcome in a demanding biomaterial application.

Hydrogels Tissue Engineering Biomaterials

Orthogonality in Dual-Labeling Systems: DBCO Does Not Cross-React with Tetrazines

Unlike some other cycloalkynes, DBCO exhibits no cross-reactivity with tetrazines (Tz) . This bioorthogonality enables its use in complex, multi-step labeling strategies where a tetrazine-trans-cyclooctene (TCO) reaction is also employed [1][2]. For example, a heterobifunctional Tz-DBCO reagent can be used to convert an azide-modified biomolecule into a tetrazine-tagged one via SPAAC, which can then be conjugated to a TCO-functionalized nanoparticle via the inverse electron-demand Diels-Alder (IEDDA) reaction without interference [1]. This dual bioorthogonal approach is impossible with cyclooctynes that react with tetrazines, making DBCO uniquely suited for applications requiring orthogonal conjugation handles [2].

Multiplexed Imaging Pretargeting Bioorthogonal Chemistry

MTSEA Thiol-Specificity: A Distinct Advantage over Maleimide for Defined Bioconjugation

The MTSEA component of Mtsea-dbco modifies free cysteine residues by forming a mixed disulfide bond, introducing a positively charged side chain approximately the size of lysine [1]. This contrasts with maleimide-based thiol chemistry, which forms a succinimidyl thioether linkage that can undergo hydrolysis and lead to retro-Michael addition, potentially resulting in heterogeneous or unstable conjugates [2]. Furthermore, MTSEA's reaction is highly specific for thiols, with studies showing it is superior to alternative thiol-reactive probes like PEM and PDEA in terms of specificity and ease of use [3]. This specificity ensures that when Mtsea-dbco is used, the conjugation site is precisely defined and the resulting conjugate is stable, which is critical for developing homogeneous ADCs and other biotherapeutics [4].

Protein Engineering Bioconjugation Thiol Chemistry

In Vivo Biocompatibility: DBCO Enables Copper-Free, Non-Cytotoxic Conjugation

A key advantage of DBCO-based SPAAC is the complete elimination of cytotoxic copper catalysts required for traditional CuAAC click chemistry [1][2]. This is particularly critical for applications involving living systems. Studies have shown that DBCO-based labeling strategies do not adversely affect bacterial growth, confirming the biocompatibility of the DBCO moiety [3]. In contrast, even trace amounts of copper from CuAAC can induce oxidative stress, protein degradation, and cell death, limiting its use in live-cell and in vivo experiments [2]. The copper-free nature of the DBCO reaction in Mtsea-dbco thus directly translates to preserved cell viability and protein function, a non-negotiable requirement for many advanced biological studies.

Live-Cell Imaging In Vivo Applications Biocompatibility

Comprehensive Benchmarking: DBCO Outperforms DIBO and BCN in Combined Reactivity and Stability

A comparison of commonly used SPAAC reagents highlights that DBCO provides an optimal balance between reactivity and stability. While ODIBO reacts 50-100 times faster than DBCO, this extreme reactivity can lead to non-specific labeling and may require careful quenching [1]. Conversely, BCN and DIBO are less reactive but can suffer from slower kinetics and higher lipophilicity, which can cause solubility issues and non-specific binding in cellular contexts [2][3]. DBCO offers a well-documented, robust, and commercially mature platform with a large portfolio of compatible reagents (e.g., DBCO-acid, DBCO-amine, DBCO-fluorophores) and extensive literature precedence . This makes Mtsea-dbco a practical and reliable choice for researchers seeking a proven, versatile, and well-supported SPAAC handle.

SPAAC Cycloalkyne Comparison Reagent Selection

Strategic Application Scenarios for Mtsea-dbco Based on Quantified Differential Advantages


Construction of Site-Specific Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratios (DAR)

Leverage Mtsea-dbco's integrated MTSEA and DBCO functionalities for a sequential, controlled conjugation strategy. First, selectively modify an engineered cysteine residue on the antibody with the MTSEA group to install a single DBCO handle per antibody chain . Then, conjugate an azide-modified cytotoxic payload via SPAAC. This two-step process yields homogeneous ADCs with a precise DAR, which is critical for optimizing therapeutic index and minimizing toxicity [1]. The copper-free conditions preserve antibody integrity and activity [2].

Live-Cell, Multiplexed Fluorescence Imaging Using Orthogonal Click Chemistry

Exploit the orthogonality of DBCO (SPAAC) and tetrazine-TCO (IEDDA) reactions. Label a cell-surface protein of interest with Mtsea-dbco via its native or engineered cysteine . Simultaneously, introduce an azide-modified metabolite into the cell's glycocalyx [3]. Subsequently, perform a dual-color labeling step: add a tetrazine-modified dye to react with the TCO handle (if present), and an azide-modified dye to react with the DBCO handle. The lack of cross-reactivity between DBCO and tetrazines ensures clean, spatially resolved signals for each target , enabling dynamic, multi-parametric analysis of cellular processes in real-time [4].

Fabrication of Rapid-Gelling, Cell-Laden Hydrogels for 3D Tissue Engineering

Functionalize multi-arm PEG polymers with Mtsea-dbco to create a bioorthogonal hydrogel precursor. When mixed with an azide-functionalized crosslinker, the DBCO-mediated SPAAC reaction drives rapid gelation (within minutes) [5]. This fast kinetics is crucial for preventing cell sedimentation and ensuring a uniform 3D distribution of encapsulated cells, such as mesenchymal stem cells, leading to more physiologically relevant tissue constructs [5]. The mild, copper-free gelation conditions preserve cell viability and allow for the incorporation of sensitive growth factors [6].

Development of Homogeneous Protein-Nanoparticle Conjugates for Targeted Drug Delivery and Biosensing

Use Mtsea-dbco to site-specifically conjugate a targeting protein (e.g., an antibody fragment or a receptor ligand) to a nanoparticle surface. First, introduce a single cysteine mutation into the targeting protein and modify it with Mtsea-dbco to install a defined number of DBCO handles . Then, react with an azide-functionalized nanoparticle. This strategy yields protein-nanoparticle conjugates with a controlled protein orientation and valency, which is essential for maximizing targeting efficiency and minimizing off-target effects in drug delivery and for achieving high sensitivity in biosensing platforms [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mtsea-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.